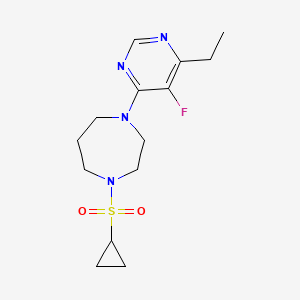![molecular formula C18H19N9 B12266617 2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine](/img/structure/B12266617.png)
2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine is a complex organic compound that features multiple heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine typically involves multi-step organic reactions. One common approach is the Rh(III)-catalyzed C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes . This method provides a straightforward way to achieve the desired product with moderate to good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the specific transformation desired but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups into the molecule.
Applications De Recherche Scientifique
2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its interaction with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1H-pyrazol-1-yl)pyridine
- 3,5-bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole
- 4-(1H-imidazol-1-yl)phenol
Uniqueness
What sets 2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine apart is its unique combination of multiple heterocyclic rings, which can confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C18H19N9 |
|---|---|
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
5-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C18H19N9/c1-14-21-17(13-18(22-14)26-7-2-5-19-26)25-11-9-24(10-12-25)15-4-8-27-16(23-15)3-6-20-27/h2-8,13H,9-12H2,1H3 |
Clé InChI |
WAOHZDYNRDCXQO-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC4=CC=NN4C=C3)N5C=CC=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]-7-(trifluoromethyl)quinoline](/img/structure/B12266540.png)
![2-[6-Methyl-2-(2-oxo-2-phenyl-ethylsulfanyl)-pyrimidin-4-ylsulfanyl]-1-phenyl-ethanone](/img/structure/B12266553.png)
![2-(Oxolan-3-yl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B12266559.png)
![N-[1-(4-ethoxybenzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12266561.png)
![N-cyclopentyl-4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B12266563.png)
![N-(2-ethoxyphenyl)-2-[(3-phenylquinoxalin-2-yl)sulfanyl]acetamide](/img/structure/B12266570.png)
![1-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-1H-imidazole](/img/structure/B12266575.png)
![4-Methoxy-7-methyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B12266577.png)
![5-chloro-N-[1-(6-chloroquinoxalin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B12266582.png)
![5-Methoxy-2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B12266595.png)
![4-Methyl-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12266596.png)

![N-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12266608.png)
![4-{1-[(2-Methylphenyl)methyl]piperidine-3-carbonyl}morpholine](/img/structure/B12266613.png)
